molecular formula C23H22N2O4 B2525113 2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634573-52-7

2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2525113
CAS No.: 634573-52-7
M. Wt: 390.439
InChI Key: ADRAKVBBTPCXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that incorporates both chromene and pyrrole frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multi-step process. One common method includes the domino reaction of (2-chlorophenyl)propynones with esters of amino acids, such as phenylalanine, glutamic acid, and alanine. This sequential process comprises three distinct stages: Michael addition, Claisen condensation, and nucleophilic aromatic substitution (SNAr) reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.

Scientific Research Applications

2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno[2,3-c]pyrrole derivatives, such as chromeno[2,3-c]pyrrol-9(2H)-ones and pyrrolo[2,3-c]quinolin-4(5H)-ones .

Uniqueness

What sets 2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its specific combination of morpholine, phenyl, and chromeno-pyrrole frameworks. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-morpholin-4-ylethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c26-21-17-8-4-5-9-18(17)29-22-19(21)20(16-6-2-1-3-7-16)25(23(22)27)11-10-24-12-14-28-15-13-24/h1-9,20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRAKVBBTPCXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.